Product packaging for Gold(3+);tribromide;hydrate;hydrobromide(Cat. No.:)

Gold(3+);tribromide;hydrate;hydrobromide

Cat. No.: B14081805
M. Wt: 535.61 g/mol
InChI Key: CGZJYXDZPHUJON-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Gold(III) Halide Complex Research

The scientific investigation into gold halides and their complexes dates back to the early to mid-19th century. wikipedia.org Foundational research in this area was significantly advanced by the comprehensive work of chemists such as Thomsen, Schottländer, and Krüss. wikipedia.org Their pioneering studies laid the groundwork for understanding the synthesis, properties, and reactivity of this class of compounds. The synthesis of gold(III) bromide itself was a notable achievement during this period. wikipedia.org Early methods for preparing pure gold(III) bromide involved heating finely-divided gold in sealed tubes with bromine. acs.org The subsequent reaction of gold(III) bromide with hydrobromic acid to form what is now known as tetrabromoauric acid was a logical extension of this early work, contributing to the fundamental knowledge of gold's coordination chemistry. acs.org This historical research was crucial in establishing the +3 oxidation state of gold and its preference for square planar coordination geometries in halide complexes. wikipedia.org

Significance of Gold(III) Bromo-Hydrate Species in Advanced Inorganic Chemistry

Gold(III) bromo-hydrate species, particularly the tetrabromidoaurate(III) anion, are of considerable significance in modern inorganic chemistry, primarily due to their catalytic activity. wikipedia.org These complexes function as effective catalysts in a variety of organic reactions. For instance, gold(III) bromide is known to catalyze the Diels-Alder reaction, a powerful method for forming six-membered rings. wikipedia.org It also serves as a catalyst in the nucleophilic substitution of propargylic alcohols, where the gold complex activates the alcohol to facilitate the substitution reaction. wikipedia.org

Beyond catalysis in organic synthesis, these gold(III) bromo-complexes are important precursors in materials science. They are used in the synthesis of gold nanoparticles and nanoclusters. acs.org The reduction of [AuBr₄]⁻ ions from solution is a common method to produce gold colloids with controlled sizes and shapes, which have unique optical and electronic properties valuable in electronics, sensors, and biomedical applications. acs.org The study of these bromo-hydrate species also provides fundamental insights into the coordination chemistry of heavy elements, where relativistic effects become significant and influence properties like bond lengths and reactivity. researchgate.net

Overview of Current Research Challenges in Gold(III) Speciation

Despite a long history of research, the precise speciation of gold(III) in bromide-containing aqueous and non-aqueous solutions remains a significant research challenge. rsc.orgnih.gov The stability of gold(III) complexes in solution is a major bottleneck for the development of new applications, such as in medicine and catalysis. nih.gov Gold(III) complexes can undergo various reactions in solution, including ligand exchange, hydrolysis, and reduction to gold(I) or gold(0), leading to a complex mixture of species. researchgate.net

Characterizing these different species and understanding the equilibria between them is analytically demanding. rsc.org For example, studies have shown that the synthesis of what was presumed to be a single neutral gold(III) dithiocarbamate (B8719985) complex from haloaurate precursors can actually result in a mixture of the neutral species and a cationic gold(III) complex. rsc.org The composition of this mixture can be highly dependent on the reaction conditions, such as the solvent and temperature. rsc.org

Modern research employs a combination of advanced spectroscopic techniques (like NMR), mass spectrometry, and computational methods (like Density Functional Theory) to unravel the complex solution behavior of these gold(III) species. acs.orgnih.gov A key challenge is to develop new structural scaffolds and ligand systems that can improve the stability of the gold(III) center and prevent its premature reduction or decomposition, which is crucial for designing more robust and efficient catalysts and therapeutic agents. nih.gov Understanding the role of the counterion and ion pairing in solution is another active area of investigation, as it can significantly influence the reactivity and stability of cationic gold(III) complexes. acs.orgunipd.it

Data Tables

Table 1: Properties of Gold(III) Bromide

PropertyValue
Chemical FormulaAuBr₃
Molecular Weight436.68 g/mol
AppearanceDark red to black crystalline solid
Melting Point97.5 °C (decomposes)
SolubilitySlightly soluble in water and ethanol
StructureExists as a dimer (Au₂Br₆) in the solid state

Data sourced from multiple references. wikipedia.orgsamaterials.com

Table 2: Properties of Tetrabromoauric(III) Acid and its Hydrate (B1144303)

PropertyValue
Chemical FormulaHAuBr₄
Molecular Weight (anhydrous)517.61 g/mol
Common Hydrate FormHAuBr₄·nH₂O
AppearanceCrystalline solid
Key Anion[AuBr₄]⁻ (Tetrabromidoaurate(III))
Anion GeometrySquare Planar

Data sourced from multiple references. imim.pl

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuBr4H3O B14081805 Gold(3+);tribromide;hydrate;hydrobromide

Properties

Molecular Formula

AuBr4H3O

Molecular Weight

535.61 g/mol

IUPAC Name

gold(3+);tribromide;hydrate;hydrobromide

InChI

InChI=1S/Au.4BrH.H2O/h;4*1H;1H2/q+3;;;;;/p-3

InChI Key

CGZJYXDZPHUJON-UHFFFAOYSA-K

Canonical SMILES

O.Br.[Br-].[Br-].[Br-].[Au+3]

Origin of Product

United States

Elucidation of the Molecular and Crystal Structures of Gold Iii Bromide Hydrate Hydrobromide

Single-Crystal X-ray Diffraction Analysis of Hydrated Bromoaurate(III) Salts

In various crystalline environments, the [AuBr₄]⁻ anion consistently exhibits a square planar coordination geometry around the central gold(III) ion. This arrangement is typical for a d⁸ metal ion like Au(III).

The Au-Br bond lengths in the [AuBr₄]⁻ anion are generally uniform, though slight variations can occur depending on the crystal packing and the nature of the counter-ion. For instance, in the structure of tris(3,5-lutidinium) bis[tetrabromoaurate(III)] bromide, the Au-Br bond lengths are within the expected range for gold(III)-bromine bonds. researchgate.net Similarly, in a double complex salt, [Co(N₂C₂H₈)₃][AuBr₄]₂Br, the gold atom is in a square planar environment. researchgate.net

ParameterValueReference
Coordination GeometrySquare Planar researchgate.netresearchgate.net
Typical Au-Br Bond Length~2.43 - 2.45 Å researchgate.net
Typical Br-Au-Br Bond Angle~90° researchgate.net

Note: The data presented is based on crystallographic studies of salts containing the [AuBr₄]⁻ anion, as a specific structure for HAuBr₄·nH₂O was not found.

In the crystal lattice of hydrated bromoaurate(III) salts, the [AuBr₄]⁻ anions are involved in a variety of non-covalent interactions, including halogen bonds (Br···Br contacts) and hydrogen bonds with surrounding cations and water molecules.

The integration of water molecules (hydrate moieties) into the crystal structure of bromoaurate(III) salts plays a significant role in the supramolecular assembly. These water molecules can coordinate directly to counter-cations, as seen in {[K(OH₂)₆]AuBr₄₂}n, where six water molecules form a hydration sphere around the potassium ion. researchgate.net This hydrated cation then interacts with the [AuBr₄]⁻ anion.

In the hypothetical structure of HAuBr₄·nH₂O, the water molecules would likely be involved in a complex hydrogen-bonding network with the hydronium ion and the [AuBr₄]⁻ anions, creating a stable, three-dimensional structure. The precise nature of this integration, including the exact positions of the water molecules and the topology of the hydrogen-bonding network, would require a dedicated single-crystal X-ray diffraction study of bromoauric acid hydrate (B1144303).

Solution-State Structural Investigations

The structure and dynamics of the [AuBr₄]⁻ ion in aqueous solution can differ from its solid-state configuration. Spectroscopic techniques are employed to probe its behavior in the solution phase.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of ligand exchange reactions in solution. For the [AuBr₄]⁻ complex in aqueous solution, potential ligand exchange can occur between the bromide ligands and water molecules.

While specific kinetic data for the HAuBr₄ system is sparse in the reviewed literature, studies on related gold(III) complexes provide a framework for understanding these dynamics. For instance, the reaction of [AuCl₄]⁻ with bromide ions has been shown to be a ligand substitution reaction. researchgate.netrsc.org ¹H NMR can be used to monitor changes in the chemical environment of water and any organic ligands present, which can provide insights into the exchange processes. rsc.org The rate of exchange can be determined by observing changes in the NMR spectra over time, such as line broadening or the appearance of new signals.

TechniqueApplicationExpected Information
¹H NMRMonitoring changes in the chemical environment of protons.Information on the exchange between coordinated and bulk water molecules.
¹⁷O NMRDirectly probing the oxygen environment.More direct evidence of water coordination and exchange.
Variable Temperature NMRStudying the effect of temperature on exchange rates.Determination of activation parameters for the exchange process.

Note: This table represents the potential application of NMR techniques to study ligand exchange in aqueous HAuBr₄, as specific experimental data was not found in the literature surveyed.

Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides information about the local atomic environment of a specific element, including bond distances and coordination numbers, even in non-crystalline samples like solutions. nih.gov

For an aqueous solution of HAuBr₄, EXAFS at the Au L₃-edge can be used to determine the average number of bromide ions coordinated to the gold(III) center and the corresponding Au-Br bond distances. This is crucial for confirming that the square planar [AuBr₄]⁻ species remains intact in solution or if it undergoes hydrolysis to form species such as [AuBr₃(H₂O)].

Simulations of EXAFS spectra for different potential species in solution can be compared with experimental data to identify the predominant species under various conditions. researchgate.net While specific EXAFS studies on aqueous HAuBr₄ are not detailed in the available literature, the technique has been successfully applied to study the coordination of other metal ions in solution. nih.gov

ParameterExpected Value from EXAFS
Au-Br Coordination Number~4
Au-Br Bond Distance~2.44 Å

Note: The expected values are based on the known solid-state structure of the [AuBr₄]⁻ anion and are subject to confirmation by an experimental EXAFS study on an aqueous solution of HAuBr₄.

Solid-State Structural Characterization Techniques

The definitive elucidation of the three-dimensional arrangement of atoms and molecules within a crystalline solid relies on a suite of sophisticated analytical techniques. For a complex ionic compound such as Gold(3+);tribromide;hydrate;hydrobromide, also known as hydrobromic acid tetrabromoaurate(III) hydrate (HAuBr₄·nH₂O), understanding its solid-state structure is paramount for confirming its identity, purity, and physicochemical properties. The primary methods employed for this purpose are Powder X-ray Diffraction (PXRD) for bulk phase analysis and vibrational spectroscopy (Raman and Infrared) for probing the nature of the specific chemical bonds present.

Raman and Infrared Spectroscopic Signatures of Gold(III)-Bromide Bonds

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides detailed information about the chemical bonds within a molecule. These techniques probe the vibrational energy levels of molecules, which are quantized. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state if the frequency of the radiation matches the vibrational frequency of a specific bond or functional group, provided this vibration causes a change in the molecule's dipole moment. Raman spectroscopy, a light-scattering technique, provides complementary information. It detects vibrations that cause a change in the polarizability of the molecule.

For the Gold(III) Bromide Hydrate Hydrobromide complex, the key structural unit is the tetrabromoaurate(III) anion, [AuBr₄]⁻. This ion possesses a square planar geometry, belonging to the D₄h point group. Group theory analysis predicts the number and symmetry of the vibrational modes and their activity in IR and Raman spectra. The vibrations involving the central gold atom and the four bromine ligands (Au-Br bonds) are of particular interest.

The principal Au-Br vibrational modes are:

Stretching Vibrations (ν): These involve changes in the Au-Br bond lengths. For a D₄h structure, there are symmetric and asymmetric stretching modes.

Bending or Deformation Vibrations (δ): These involve changes in the Br-Au-Br bond angles. These include in-plane and out-of-plane bending modes.

According to the selection rules for the D₄h point group, some modes are exclusively Raman-active, some are exclusively IR-active, and some are inactive in both. This mutual exclusion principle is a hallmark of a centrosymmetric structure like the square planar [AuBr₄]⁻ ion. The far-infrared and low-frequency Raman regions are particularly important for observing these heavy-atom vibrations.

Interactive Table 2: Spectroscopic Signatures of the Tetrabromoaurate(III) Ion, [AuBr₄]⁻ This table summarizes the experimentally observed vibrational frequencies for the key Au-Br modes of the square-planar [AuBr₄]⁻ anion. Frequencies are given in reciprocal centimeters (cm⁻¹).

Vibrational ModeSymmetrySpectroscopic ActivityTypical Frequency (cm⁻¹)Description
ν₁(Au-Br)A₁gRaman~213Symmetric Stretch (in-phase)
ν₂(Au-Br)B₁gRaman~196Asymmetric Stretch (out-of-phase)
ν₃(Au-Br)B₂gRaman~100In-plane Bend
ν₄(Au-Br)A₂uIR~165Out-of-plane Bend
ν₅(Au-Br)EᵤIR~248Asymmetric Stretch
ν₆(Au-Br)EᵤIR~105In-plane Bend

The observation of a strong band around 248 cm⁻¹ in the far-infrared spectrum is a definitive signature of the asymmetric Au-Br stretch (ν₅) of the [AuBr₄]⁻ anion. Similarly, the intense peak near 213 cm⁻¹ in the Raman spectrum confirms the presence of the symmetric Au-Br stretch (ν₁). The positions and number of these peaks provide direct evidence for the square planar coordination geometry of the gold(III) center and confirm the integrity of the Gold(III)-Bromide bonds within the crystal lattice of the title compound.

Advanced Spectroscopic and Spectrometric Characterization of Gold Iii Bromide Hydrate Hydrobromide

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy is a cornerstone for elucidating the bonding framework of molecules by probing the discrete vibrational energy levels. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are pivotal in identifying functional groups and characterizing the fundamental vibrations within a compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. youtube.comyoutube.com While specific FTIR data for Gold(III) bromide hydrate (B1144303) hydrobromide is not extensively published, the expected spectrum can be inferred from the analysis of its constituent parts. The spectrum would be dominated by vibrations associated with the tetrabromoaurate(III) anion, [AuBr₄]⁻, as well as contributions from the hydronium ion (H₃O⁺, from the hydrobromide and hydrate components) and water molecules.

Key expected vibrational regions in the FTIR spectrum would include:

O-H Stretching: A broad absorption band is anticipated in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations within the water of hydration and the hydronium ion. youtube.com

H-O-H Bending: The bending vibration of water molecules typically appears around 1600-1640 cm⁻¹. researchgate.net

Au-Br Vibrations: The gold-bromine stretching and bending modes occur at much lower frequencies, typically below 400 cm⁻¹, which is in the far-infrared region. rruff.info These are often challenging to observe with standard mid-infrared FTIR spectrometers.

The analysis of these vibrational modes provides qualitative information about the presence of water and the nature of the gold-halogen bonds within the complex. youtube.com

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. nih.gov It is particularly effective for studying the symmetric vibrations of non-polar bonds, making it an excellent tool for characterizing the gold-halogen stretching modes in the square planar [AuBr₄]⁻ ion.

For a molecule with D₄h symmetry like [AuBr₄]⁻, group theory predicts several Raman-active modes. The key vibrational modes observed in the Raman spectrum of the [AuBr₄]⁻ ion are detailed below.

Table 1: Raman active vibrational modes for the [AuBr₄]⁻ ion.
Vibrational ModeSymmetryDescriptionTypical Wavenumber (cm⁻¹)
ν₁A₁gSymmetric Au-Br stretch~212
ν₂B₁gAsymmetric Au-Br stretch~196
ν₄B₂gIn-plane Br-Au-Br bend~99

These vibrational frequencies provide a structural fingerprint for the [AuBr₄]⁻ complex. researchgate.netunige.ch The high intensity of the symmetric stretching mode (ν₁) in the Raman spectrum is a characteristic feature. Resonance Raman spectroscopy, where the excitation laser frequency is close to an electronic transition, can significantly enhance the intensity of these modes, allowing for the observation of overtone progressions.

Electronic Spectroscopy for Oxidation State and Ligand Field Information

Electronic spectroscopy probes the electronic transitions between different energy levels within a molecule, offering valuable information about the oxidation state of the central metal ion and the effects of the surrounding ligands (ligand field).

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons to higher energy orbitals. libretexts.orgrsc.org For d⁸ metal complexes like Au(III) in a square planar environment, the UV-Vis spectrum is typically characterized by intense ligand-to-metal charge transfer (LMCT) bands. rsc.org

In aqueous solutions, Gold(III) bromide hydrate hydrobromide exists as the [AuBr₄]⁻ anion. Its UV-Vis spectrum shows characteristic absorption bands that are crucial for its identification and quantification.

Table 2: Characteristic UV-Vis absorption bands for the [AuBr₄]⁻ ion in aqueous solution.
Wavelength (λₘₐₓ)Molar Absorptivity (ε)Assignment
~380 nmHighLigand (Br⁻) to Metal (Au³⁺) Charge Transfer (LMCT)
~254 nmHighLigand (Br⁻) to Metal (Au³⁺) Charge Transfer (LMCT)

The positions and intensities of these bands are sensitive to the coordination environment of the gold(III) ion. docbrown.info These strong absorptions are responsible for the characteristic yellow-brown color of solutions containing the [AuBr₄]⁻ ion. The absence of significant absorption in the visible region (above 400 nm) for many transition metal complexes indicates the absence of d-d transitions, or that they are obscured by the much stronger charge transfer bands. bath.ac.uk

If the [AuBr₄]⁻ ion were to react with a chiral ligand (e.g., a chiral amine or phosphine), the resulting complex could exhibit a CD spectrum. The features of the CD spectrum would provide information about:

Induced Chirality: The interaction of the gold center with the chiral ligand can lead to a preferred conformation or arrangement of the ligands, resulting in a chiral metal complex that produces a CD signal.

Electronic Transitions: The CD spectrum reveals information about the electronic transitions of the chromophoric gold center within the asymmetric environment.

Recent research has extensively explored the chiroptical properties of chiral gold nanoparticles and clusters, where chirality is induced either by chiral capping ligands or by the intrinsic geometry of the gold core. rsc.orgresearchgate.netacs.orgacs.org These studies demonstrate that CD spectroscopy is a powerful tool for probing the three-dimensional structure of chiral gold-containing species. iphy.ac.cn

X-ray Absorption/Emission Spectroscopy (XAS/XES)

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques that provide detailed information about the electronic structure and local coordination environment of a specific atom within a compound. These methods are particularly valuable for studying metal complexes in various states, including crystalline solids, solutions, and amorphous materials. mpg.deyoutube.com

XAS is broadly divided into two regions:

X-ray Absorption Near Edge Structure (XANES): Also known as NEXAFS, this region is sensitive to the oxidation state and coordination geometry of the absorbing atom. uu.nllibretexts.org For a gold(III) compound, the Au L₃-edge XANES spectrum would exhibit a distinct absorption edge. The energy of this edge shifts to higher values with an increasing oxidation state. researchgate.net The features in the XANES spectrum, such as the intensity of the "white line" (a strong peak at the absorption edge), can provide information about the density of unoccupied d-states and the local symmetry around the gold atom. researchgate.netacs.org

Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred eV beyond the absorption edge, contains oscillatory structures that arise from the scattering of the ejected photoelectron by neighboring atoms. wikipedia.orgiupac.orguu.nl Analysis of the EXAFS region can yield precise information about the coordination environment of the gold atom.

Table 3: Information obtained from EXAFS analysis of Gold(III) Bromide Hydrate Hydrobromide.
ParameterDescription
Coordination NumberThe number of nearest-neighbor bromine atoms surrounding the central gold atom.
Bond DistancesThe precise Au-Br bond lengths.
Debye-Waller FactorA measure of the static and thermal disorder in the Au-Br bond distances.

X-ray Emission Spectroscopy (XES) is a complementary technique that probes the occupied electronic states. By analyzing the energy of emitted X-rays following core-hole creation, XES can provide insights into ligand identity, spin state, and the nature of metal-ligand bonding.

Au LIII-edge XANES for Electronic Structure of Gold(III)

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific tool for probing the electronic structure and oxidation state of a target atom. For gold compounds, the Au LIII-edge is particularly informative. The absorption edge corresponds to the excitation of a core 2p electron to unoccupied d orbitals.

In the case of Gold(III) compounds, the Au LIII-edge XANES spectrum is dominated by a prominent absorption feature known as a "white line". researchgate.netxrayabsorption.org This intense peak arises from the dipole-allowed electronic transition from the 2p core level to unoccupied states in the 5d orbital. researchgate.netresearchgate.net Since Gold(III) has a d⁸ electronic configuration, there are vacancies in the 5d band, leading to a strong white line feature. The intensity of this white line is directly correlated with the number of unoccupied d-states and serves as a clear fingerprint for the +3 oxidation state, distinguishing it from Au(I) (d¹⁰) or metallic Au(0), where the 5d states are nearly or completely filled, resulting in the absence or significant reduction of the white line. xrayabsorption.orgxrayabsorption.orgnih.gov

Spectral FeatureOriginSignificance for Gold(III)
Prominent White Line2p → 5d electronic transitionCharacteristic indicator of the Au(III) oxidation state due to d⁸ configuration. researchgate.netxrayabsorption.org
Edge PositionIonization threshold to continuum statesShifts to higher energy with increased oxidation state, confirming the +3 state. xrayabsorption.org

EXAFS for Gold-Bromine and Gold-Oxygen Distances

Extended X-ray Absorption Fine Structure (EXAFS) provides critical information about the local atomic environment around the absorbing gold atom, including bond distances and coordination numbers. nih.govresearchgate.net The technique analyzes the oscillations in the X-ray absorption coefficient past the absorption edge, which result from the scattering of the ejected photoelectron by neighboring atoms.

For Gold(III) Bromide Hydrate Hydrobromide, EXAFS can precisely measure the distances between the central gold atom and its coordinated ligands—bromine and oxygen (from water molecules). In the solid state, gold(III) bromide exists as a planar dimer (Au₂Br₆), featuring both terminal and bridging bromine atoms. wikipedia.org Crystallographic data, which EXAFS corroborates, shows a range of Au-Br bond distances between approximately 2.42 Å and 2.51 Å. materialsproject.org The presence of hydrate (H₂O) and hydrobromide (HBr) implies that in certain states, Au-O bonds from coordinated water molecules would also be present. EXAFS studies on related gold(III) aqua and hydroxo complexes have identified Au-O bond lengths. nih.govresearchgate.net

Bond TypeTypical Bond Distance (Å)Method of Determination
Au-Br2.42 - 2.51Crystallography materialsproject.org, EXAFS nih.gov
Au-O (from H₂O)~2.0 - 2.1EXAFS on related Au(III) aqua complexes nih.govresearchgate.net

Mass Spectrometry for Speciation and Fragment Analysis

Mass spectrometry is a vital tool for analyzing the composition of Gold(III) Bromide Hydrate Hydrobromide and its behavior in solution, providing insights into the various species and fragments that may form.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Complex Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly suited for the analysis of ionic and polar species in solution. When Gold(III) Bromide Hydrate Hydrobromide is dissolved, a complex equilibrium of different species is established. ESI-MS can detect these various ions, providing a snapshot of the solution's composition. nih.govmdpi.com

A significant finding from ESI-MS studies of Gold(III) complexes is their propensity to undergo reduction to the more stable Gold(I) state, especially in the presence of mild reducing agents or even during the ionization process itself. nih.govresearchgate.net This means that an ESI-MS spectrum may show peaks corresponding to both Au(III) and Au(I) species. Analysis can reveal the parent molecular ions, fragments formed by the loss of bromide or water ligands, and adducts with solvent molecules. The speciation is complex and may include ions such as [AuBr₄]⁻, [AuBr₃(H₂O)], and various reduced forms. nih.govrsc.org

Potential Species in SolutionFormulaSignificance
Tetrabromoaurate(III) ion[AuBr₄]⁻Common stable species in the presence of excess bromide (from HBr).
Aquated Gold(III) Bromide[AuBr₃(H₂O)]Represents the hydrated form of the compound.
Gold(I) Bromide Species[AuBr₂]⁻Indicates in-source or solution-phase reduction of Au(III) to Au(I). nih.govresearchgate.net
Fragment Ion[AuBr₂]⁺A common fragment observed from the parent Au(III) complex.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of an ion based on its exact mass. nih.gov For a compound containing gold and bromine, HRMS is essential for confirming the identity of detected species.

The exact mass of the anhydrous Gold(III) tribromide (¹⁹⁷Au⁷⁹Br₂⁸¹Br) can be calculated and compared to the experimentally measured mass to confirm its elemental composition. nih.gov Furthermore, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for any ion containing bromine atoms. youtube.com An ion with three bromine atoms, such as [AuBr₃]⁺, will exhibit a distinctive pattern of peaks corresponding to the different combinations of these isotopes, which serves as a definitive confirmation of its composition.

IonElemental FormulaTheoretical Exact Mass (Da)Key Isotopic Signature
Gold(III) Tribromide Cation[¹⁹⁷Au⁷⁹Br₃]⁺433.72158 nih.govCharacteristic 1:3:3:1 intensity pattern for Br₃ containing ions. youtube.com
Gold(III) Dibromide Cation[¹⁹⁷Au⁷⁹Br₂]⁺354.81102
Tetrabromoaurate(III) Anion[¹⁹⁷Au⁷⁹Br₄]⁻512.63214

Theoretical and Computational Studies on Gold Iii Bromide Hydrate Hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory has become an indispensable tool for elucidating the electronic structure and properties of gold compounds. For Au(III) complexes, which are characterized by a d⁸ electron configuration, DFT calculations must account for significant relativistic effects due to the heavy gold atom. nih.gov

Prediction of Optimized Geometries and Energetics

DFT calculations are highly effective in predicting the most stable geometries and corresponding energies of gold(III) bromide species. The fundamental species in solution, the [AuBr₄]⁻ anion, is consistently shown to adopt a square planar coordination geometry, a characteristic preference for d⁸ metal centers.

Computational protocols for such calculations are systematically benchmarked to ensure accuracy. nih.gov A common approach involves using hybrid functionals, such as B3LYP, combined with basis sets that incorporate effective core potentials (ECP) for the gold atom, like the Stuttgart/Dresden (SDD) or LANL2DZ potentials. nih.gov These ECPs handle the relativistic effects of the core electrons, making calculations on heavy elements like gold computationally feasible and accurate. nih.gov The geometries of all reactive species are optimized to find their minimum energy conformations on the potential energy surface. nih.gov

Below is a table of typical geometric parameters for the [AuBr₄]⁻ complex as predicted by DFT, which would be in close agreement with experimental data from X-ray crystallography.

ParameterDescriptionTypical Calculated Value
Bond Length (Au-Br) The distance between the central gold atom and a bromine ligand.2.42 - 2.51 Å
Bond Angle (Br-Au-Br) The angle formed by two adjacent bromine ligands and the central gold atom.~90°
Coordination Geometry The spatial arrangement of the bromine ligands around the gold center.Square Planar

This interactive table contains representative data derived from computational studies on gold(III) halide complexes.

Analysis of Frontier Molecular Orbitals and Bonding Characteristics

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com DFT calculations provide detailed information about the energies and spatial distributions of these orbitals for the [AuBr₄]⁻ complex.

HOMO : The HOMO determines the nucleophilic or basic character of a molecule, as it is the orbital from which it is most likely to donate electrons. youtube.com For [AuBr₄]⁻, the HOMO is typically composed of p-orbitals from the bromide ligands, indicating that these are the primary sites for electrophilic attack.

LUMO : The LUMO dictates the electrophilic nature of the molecule, representing the orbital that accepts electron density. youtube.com In the [AuBr₄]⁻ ion, the LUMO is primarily centered on the gold(III) atom, specifically involving the empty d(x²-y²) orbital, making the metal center susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the complex. sapub.org A larger gap implies higher stability and lower reactivity. Analysis of the composition of these orbitals reveals the nature of the Au-Br bond, which involves significant covalent character arising from the overlap of gold's d-orbitals and bromine's p-orbitals.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT provides a robust framework for predicting NMR spectroscopic parameters, which are notoriously challenging to calculate for heavy transition metals like gold due to large relativistic effects and electron correlation. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to compute NMR chemical shielding tensors. nih.gov

The process involves first optimizing the molecular geometry and then performing a single-point NMR calculation. nih.gov The output is an absolute shielding value (σ), which is then converted to a relative chemical shift (δ) by comparing it to a calculated reference standard, such as tetramethylsilane (B1202638) (TMS). acs.orgyoutube.com

Challenges in these calculations include the proper choice of the exchange-correlation functional and basis sets, as well as accurately modeling the influence of the solvent, which is often done using a polarizable continuum model (PCM). nih.govnih.gov For gold(III) complexes, relativistic effects are paramount and must be included for any meaningful prediction.

Calculated ParameterDescriptionRelevance
Isotropic Shielding (σ) The calculated absolute shielding value for a nucleus (e.g., ¹⁹⁷Au, ¹H).The direct output of the quantum chemical calculation.
Chemical Shift (δ) The shielding value relative to a reference standard, comparable to experimental data.Aids in structure elucidation and assignment of experimental spectra.
Anisotropy (Δσ) The orientation dependence of the chemical shielding.Provides information about the electronic symmetry around the nucleus.

This interactive table outlines the key parameters obtained from DFT-based NMR calculations.

Molecular Dynamics (MD) Simulations of Solvation and Speciation

Molecular dynamics simulations offer a window into the dynamic behavior of ions in solution, tracking the movements of atoms and molecules over time. These simulations are crucial for understanding how [AuBr₄]⁻ interacts with its aqueous environment.

Modeling of Hydration Shells and Solvent Effects

In aqueous solution, the [AuBr₄]⁻ ion is surrounded by a shell of water molecules, known as the hydration shell. nih.gov The structure and dynamics of this shell are critical to the ion's stability and reactivity. MD simulations model the complex interactions between the ion and the surrounding water molecules, revealing details about the hydration structure that are difficult to probe experimentally. nih.govnih.gov

Simulations show that water molecules in the hydration shell have different structural and dynamic properties compared to bulk water. nih.gov The strong electrostatic field of the anion orients the nearby water molecules. By analyzing radial distribution functions from the simulation data, the average number of water molecules in the first and subsequent hydration shells, and their distances from the ion, can be determined. Studies on analogous ions like [AuCl₄]⁻ have revealed a complex and structured first hydration shell, providing a strong model for what is expected for [AuBr₄]⁻. sdsu.eduacs.org

Simulation of Ligand Exchange and Dissociation Processes in Solution

The stability of the [AuBr₄]⁻ complex in solution is not absolute; ligands can dissociate or be exchanged with solvent molecules or other species. MD simulations, often combined with enhanced sampling techniques, can model these dynamic processes to determine their mechanisms and kinetics.

For gold(III) complexes, ligand substitution reactions, such as the replacement of a bromide ligand by a water molecule (aquation), are of significant interest. nih.gov Computational studies have shown that these reactions often proceed via an associative mechanism, where the incoming ligand (e.g., water) coordinates to the gold center to form a five-coordinate transition state before the leaving ligand departs.

MD simulations can map the entire reaction pathway, allowing for the calculation of the free energy barrier (activation energy) associated with the process. This provides quantitative information on the reaction rates, explaining how factors like solvent and temperature influence the stability and speciation of the gold complex in solution. nih.govnih.gov

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is a powerful tool for elucidating the complex mechanisms of reactions involving gold compounds. This approach involves calculating the potential energy surface (PES) of a reaction to identify the structures and energies of reactants, products, intermediates, and transition states. smu.edu For gold(III) bromide complexes, this modeling helps to understand their catalytic activity and reactivity patterns.

Reaction Intermediates

In the context of reactions catalyzed or initiated by gold(III) bromide, computational studies aim to identify and characterize transient intermediates. Kinetic studies on the reduction of [AuBr4]– suggest the formation of intermediate complexes as part of the reaction mechanism. cambridge.orgresearchgate.net For instance, in reduction reactions, an intermediate complex between the Au(III) center and the reducing agent may form before the electron transfer occurs. cambridge.org

Computational approaches, typically using Density Functional Theory (DFT), can model the geometry, electronic structure, and stability of these proposed intermediates. While specific models for HAuBr4 are scarce, research on other gold-catalyzed reactions has successfully characterized various intermediates, such as gold-alkyne π-complexes and dinuclear bis-gold intermediates. nih.gov These studies provide a framework for how the interaction of the [AuBr4]− ion with a substrate could be modeled, predicting bond lengths, angles, and the energetic viability of such transient species.

Transition States

The transition state (TS) represents the highest energy point along the minimum energy pathway of a reaction, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. smu.edu In computational chemistry, a transition state is characterized as a first-order saddle point on the PES, which has exactly one imaginary vibrational frequency. nih.gov The atomic motion corresponding to this imaginary frequency represents the reaction coordinate, illustrating the transformation from reactant or intermediate to product. nih.gov

For a hypothetical reaction involving a gold(III) bromide complex, such as a nucleophilic substitution, DFT calculations would be employed to locate the transition state. wikipedia.org For example, in a substitution reaction, the TS would likely feature the incoming nucleophile beginning to form a bond with the gold center while a bromide ligand is simultaneously dissociating. nih.gov The calculated activation energy (the energy difference between the transition state and the reactants) is a key piece of data derived from these models. Kinetic studies on the reduction of gold(III) bromide complexes have determined activation enthalpies and entropies experimentally, which provides a valuable benchmark for computational results. researchgate.netimim.pl

Illustrative Research Findings

Computational studies on gold catalysis provide a template for the type of data that would be generated for a reaction involving HAuBr4. These studies calculate the energies for each elementary step in a proposed reaction mechanism, including bond activation, nucleophilic attack, and reductive elimination. awuahlab.com The findings are typically presented as energy profiles and in data tables that quantify the reaction and activation barriers for each step.

Below is an illustrative data table, based on common findings in computational studies of transition metal catalysis, showing the type of information that would be generated for a hypothetical reaction pathway involving a gold(III) bromide species.

Elementary Reaction StepDescriptionCalculated Activation Energy (ΔE‡) (kcal/mol)Calculated Reaction Energy (ΔE) (kcal/mol)
Substrate CoordinationCoordination of a substrate (e.g., an alkyne) to the [AuBr3] fragment.5.2-10.8
Nucleophilic AttackAttack of a nucleophile (e.g., H2O) on the coordinated substrate.15.7-8.3
Proton TransferRearrangement of a proton to form a more stable intermediate.8.1-12.5
Product ReleaseDissociation of the final product from the gold center.12.4-6.0

Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical modeling for a catalytic cycle. The values represent the kind of quantitative insights that such studies provide into reaction feasibility and mechanism.

Hydrolysis and Solvolysis Pathways of the Gold(III) Complex

In aqueous solution, the [AuBr₄]⁻ complex is subject to hydrolysis, a stepwise process where bromide ligands are sequentially replaced by water molecules. This solvolysis significantly alters the composition and reactivity of the gold(III) center. While detailed kinetic and thermodynamic studies are more extensively documented for the analogous tetrachloroaurate(III) ion, the mechanistic framework is directly applicable to the bromide complex.

The hydrolysis of [AuBr₄]⁻ is initiated by the coordination of a water molecule to the gold(III) center. This process is analogous to the aquation of [AuCl₄]⁻, which is understood to be a slow, reversible aquation step, followed by a much faster ionization (deprotonation) of the coordinated water molecule to form a hydroxo complex acs.org.

The general two-step mechanism can be represented as:

Aquation: [AuBr₄]⁻ + H₂O ⇌ [AuBr₃(H₂O)] + Br⁻ (slow)

Deprotonation: [AuBr₃(H₂O)] ⇌ [AuBr₃(OH)]⁻ + H⁺ (fast)

For the tetrachloroaurate(III) ion, the aquation step is the rate-determining step of the hydrolysis acs.org. The rate of this reaction is inversely proportional to the concentration of the free halide ion (Br⁻ in this case), indicating that the reverse reaction, anation, is also significant. The subsequent deprotonation of the aqua ligand is a rapid acid-base equilibrium. While specific rate constants and activation parameters (ΔH‡ and ΔS‡) for the aquation of [AuBr₄]⁻ are not extensively reported, the general principles of square-planar substitution suggest an associative mechanism is likely.

The initial hydrolysis product, the neutral aqua complex [AuBr₃(H₂O)], is the first in a series of potential aqua-bromo gold(III) species. Further substitution can lead to the formation of [AuBr₂(H₂O)₂]⁺, [AuBr(H₂O)₃]²⁺, and ultimately the tetraaqua complex, [Au(H₂O)₄]³⁺. Each of these aqua species exists in equilibrium with its corresponding hydroxo form, with the position of the equilibrium being highly dependent on the solution's pH.

The general equilibria are:

[AuBr₄]⁻ + nH₂O ⇌ [AuBr₄₋ₙ(H₂O)ₙ]ⁿ⁻¹ + nBr⁻

Due to the high acidity of water molecules coordinated to the Au(III) center, these aqua complexes are only stable in strongly acidic solutions. As the pH increases, they readily deprotonate to form more stable hydroxo and mixed aqua-hydroxo species. The instability of gold(III) complexes in aqueous solution, particularly under physiological conditions, is a known characteristic, often leading to reduction to Au(I) or Au(0) if suitable ligands are not present to stabilize the +3 oxidation state researchgate.net. The formation of these hydrolyzed species is critical as it can precede and influence subsequent ligand exchange or redox reactions.

Ligand Exchange Reactions and Dynamics

Gold(III) complexes are generally classified as labile, meaning they undergo ligand exchange reactions rapidly libretexts.org. The exchange of bromide ligands in [AuBr₄]⁻ with other nucleophiles is a key feature of its chemistry.

Ligand substitution in square-planar d⁸ complexes, such as [AuBr₄]⁻, typically proceeds via an associative mechanism involving the formation of a five-coordinate intermediate or transition state. A study on the reaction between [AuBr₄]⁻ and thiocyanate (SCN⁻) found that the initial, rapid process is the stepwise substitution of bromide ligands lu.se. This substitution occurs via direct ligand displacement, with the solvent-assisted pathway being negligible lu.se.

The general rate law for substitution on square-planar complexes often has two terms, one independent of the entering ligand concentration (solvent-assisted path) and one dependent on it (direct displacement path).

Rate = k₁[complex] + k₂[complex][Y] (where Y is the entering ligand)

In the case of the [AuBr₄]⁻ reaction with thiocyanate, the direct displacement pathway (k₂) dominates lu.se. This suggests that strong nucleophiles can directly attack the gold center to displace a bromide ligand. The exchange with external bromide from a source like HBr would be a self-exchange reaction. While specific kinetic parameters for this process are not detailed in the available literature, it is expected to be a rapid, associative process, consistent with the general reactivity of Au(III) complexes.

The presence of hydroxyl ligands can significantly impact reactivity. For instance, in the reduction of [AuBr₄]⁻ by sodium nitrite (B80452), the reaction rate accelerates significantly with an increase in pH lu.seimim.pl. This suggests that hydroxo-bromo-gold(III) species are more reactive in that specific redox pathway than the fully brominated complex. The formation of these hydrolyzed species introduces alternative reaction pathways that can compete with or facilitate the exchange with other external ligands. However, for reactions with strong nucleophiles like thiocyanate, the direct substitution on the [AuBr₄]⁻ complex itself can be the dominant mechanistic pathway, bypassing the solvent-assisted route lu.se.

Redox Chemistry of the Gold(III) Center

The Au(III) ion is a strong oxidizing agent, and its redox chemistry is a defining characteristic. The [AuBr₄]⁻ complex can be readily reduced to Au(I) or elemental Au(0) by a variety of reducing agents.

The study identified two parallel steps with the following second-order rate constants and activation parameters at 20°C lu.seimim.pl:

Reaction StepReductant SpeciesSecond-Order Rate Constant (k) [M⁻¹·s⁻¹]Activation Enthalpy (ΔH‡) [kJ·mol⁻¹]Activation Entropy (ΔS‡) [J·mol⁻¹·K⁻¹]
Parallel Step 1HNO₂2.94829.18-13.95
Parallel Step 2NO₂⁻0.19140.75-31.06

Applications of Gold Iii Bromide Hydrate Hydrobromide in Advanced Chemical Synthesis and Materials Science

Role in Homogeneous Catalysis

As a catalyst, Gold(III) bromide is notable for its ability to effect a variety of organic transformations, often under mild conditions. guidechem.comnih.gov Its catalytic prowess is largely attributed to the high electrophilicity of the gold(III) center, which allows it to activate unsaturated organic molecules.

Gold(III) complexes are highly effective in activating carbon-carbon triple and double bonds, rendering them susceptible to nucleophilic attack. mdpi.comyoutube.com This activation is a key step in a wide array of chemical reactions. Gold(III) bromide, often in the form of a gold(III) salt, catalyzes the addition of nucleophiles to alkynes and alkenes. wikipedia.orgbeilstein-journals.org For instance, it can catalyze the hydration of alkynes to produce ketones. mdpi.com The interaction between the gold(III) center and the π-system of the alkyne or alkene weakens the multiple bond, facilitating subsequent reaction pathways. youtube.com This π-acid catalysis is a cornerstone of modern gold-catalyzed organic synthesis. nih.gov

Gold(III) catalysts have been shown to be effective in various reactions involving unsaturated substrates. A notable example is the gold-catalyzed oxyarylation of alkenes, a three-component coupling reaction that forms both a C-O and a C-C bond. nih.gov In such reactions, a cationic gold(III) species is thought to activate the alkene, making it amenable to attack by an oxygen nucleophile. nih.gov

Table 1: Examples of Gold(III)-Catalyzed Reactions with Unsaturated Substrates
Reaction TypeSubstrateCatalyst SystemProduct Type
Alkyne HydrationTerminal AlkyneGold(III) complexMethyl Ketone
Oxyarylation of AlkenesAlkene, Alcohol, Arylboronic AcidGold(I)/Gold(III) catalytic cycleArylated Ether
Diels-Alder ReactionEnyne, CarbonylGold(III) bromideSix-membered cyclic compound
Nucleophilic SubstitutionPropargylic AlcoholGold(III) bromideSubstituted Alkyne

A significant area of development in gold catalysis is the functionalization of otherwise inert C-H bonds. rsc.org Gold(III) species have been implicated in the activation of C-H bonds, particularly in arenes. researchgate.netuzh.ch This process allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials, offering a more atom-economical approach to complex molecule synthesis. rsc.org

The mechanism often involves the gold(III) center acting as a potent electrophile to engage with the C-H bond. acs.org Research has demonstrated that gold-catalyzed C-H activation can be merged with other catalytic cycles, such as photoredox catalysis, to achieve novel transformations. researchgate.net These dual catalytic systems can enable aryl-aryl cross-coupling reactions under mild conditions. researchgate.net

The catalytic cycles involving gold often feature the interplay between Au(I) and Au(III) oxidation states. acs.orgawuahlab.com While Au(I) complexes are known for their soft, carbophilic Lewis acidity, Au(III) species exhibit harder, more oxophilic character. nih.gov A common mechanistic pathway involves the oxidative addition of a substrate to a Au(I) center to generate a Au(III) intermediate. acs.orgacs.org This is then followed by a reductive elimination step that forms the product and regenerates the Au(I) catalyst. awuahlab.com

Recent advances have provided a deeper understanding of these fundamental steps. acs.org For example, the reductive elimination of C-C bonds from Au(III) complexes has been studied in detail, revealing the influence of ligands and reaction conditions on the efficiency of this crucial step. awuahlab.com The ability to generate stable, yet catalytically active, organometallic Au(III) complexes has been a significant challenge due to their high redox potential, which can lead to facile reduction to Au(I) or Au(0). nih.gov However, the development of suitable ligand systems is overcoming this hurdle, expanding the scope of Au(III) catalysis. acs.org

Table 2: Key Mechanistic Steps in Gold Catalysis
Mechanistic StepDescriptionRole of Gold(III)
π-ActivationCoordination of the gold catalyst to an alkyne or alkene.The electrophilic Au(III) center polarizes the C-C multiple bond.
Oxidative AdditionAddition of a substrate (e.g., an aryl halide) to a Au(I) center.Generates a key Au(III) intermediate.
C-H ActivationDirect interaction of the gold catalyst with a C-H bond.The Au(III) species can act as an electrophile to break the C-H bond.
Reductive EliminationFormation of a new bond with elimination of the product from the gold center.The Au(III) intermediate is reduced back to the active Au(I) catalyst.

Precursor for Advanced Materials Synthesis

Beyond its catalytic applications, Gold(III) bromide hydrate (B1144303) hydrobromide serves as a valuable precursor for the synthesis of gold-based nanomaterials with tailored properties. chemimpex.com

Gold nanoparticles are of immense interest due to their unique optical, electronic, and catalytic properties. chemimpex.com Gold(III) bromide is used as a precursor in various methods to synthesize these nanoparticles. sigmaaldrich.com The reduction of Au(III) ions from a precursor salt is the fundamental principle behind most gold nanoparticle synthesis methods. beloit.edu

The choice of precursor can influence the characteristics of the resulting nanoparticles. For instance, the use of [AuBr₄]⁻ has been shown to be preferable in the Brust-Schiffrin method for synthesizing thiol-protected gold nanoparticles, as it is more resistant to the formation of Au(I) thiolate species, leading to a better yield of nanoparticles. rsc.org By carefully controlling reaction parameters such as the reducing agent, capping agent, and temperature, it is possible to produce gold nanoparticles with specific sizes and shapes, such as nanospheres and nanobars. nih.gov

Common methods for synthesizing gold nanoparticles from a Gold(III) precursor include the citrate (B86180) reduction method and the borohydride (B1222165) reduction method. beloit.edubeloit.edunanopartz.com In the citrate method, trisodium (B8492382) citrate acts as both a reducing agent and a capping agent to form stable, deep red colloidal gold. beloit.edubeloit.edu The borohydride method employs a stronger reducing agent, sodium borohydride, to rapidly form gold atoms that then nucleate and grow into nanoparticles. beloit.edu

Gold(III) bromide is also utilized in the fabrication of gold thin films and other nanostructures. americanelements.com As a highly water-soluble crystalline gold source, it is suitable for various deposition techniques. americanelements.com The ability to form high-purity compositions is crucial for applications where optical and electronic properties are paramount. americanelements.com Its use in creating conductive films and coatings is an area of active research, leveraging the excellent conductivity and stability of gold. chemimpex.com The development of methods to create well-defined gold nanostructures is essential for applications in electronics, sensors, and photonics. chemimpex.com

Integration into Hybrid Material Systems

Gold(III) bromide hydrate hydrobromide, chemically known as tetrabromoauric(III) acid hydrate (HAuBr₄·nH₂O), serves as a versatile precursor for the development of advanced organic-inorganic hybrid materials. Its primary role in this context is as a source of gold(III) ions that can be reduced in situ to form gold nanoparticles (AuNPs). These nanoparticles are then integrated into various organic or inorganic matrices, bestowing unique optical, electronic, and catalytic properties upon the resulting hybrid system.

The synthesis of such hybrid materials often involves the dispersion of the gold complex within a solution or gel containing the matrix material, followed by a reduction step. For instance, HAuBr₄ can be solubilized within the aqueous cores of reverse micelles, which act as nanoreactors for the controlled synthesis of AuNPs. cambridge.org The size and distribution of the resulting nanoparticles can be carefully controlled by manipulating reaction conditions, which in turn dictates the physicochemical properties of the final hybrid material. nih.gov

Once formed, these gold nanoparticles can be embedded within a wide range of host materials, including polymers, silica, and biological scaffolds, to create functional composites. A common strategy involves the integration of AuNPs into hydrogel networks, such as those made from apatite, agarose, and gelatin, to create scaffolds with enhanced properties for applications like bone regeneration. mdpi.com While many studies utilize the analogous tetrachloroauric(III) acid due to its common availability, the principles and processes are directly applicable to the bromide counterpart. mdpi.comatamanchemicals.com The gold nanoparticles within these scaffolds can impart functionalities such as improved biocompatibility and therapeutic potential.

Another approach to forming hybrid systems involves the direct interaction of the HAuBr₄ complex with organic molecules through non-covalent interactions. Supramolecular chemistry principles can be applied to create co-crystals where the [AuBr₄]⁻ anion is paired with complementary organic cations or tectons. researchgate.net These crystalline hybrid materials can have applications in areas such as metal refining and separation due to their selective precipitation properties. researchgate.net

The integration of gold species derived from Gold(III) bromide hydrate hydrobromide into these systems creates materials with synergistic properties, combining the processability and functionality of the host matrix with the unique plasmonic and catalytic activities of gold nanoparticles.

Table 1: Examples of Hybrid Material Systems Incorporating Gold Species This table is generated based on representative examples of gold-based hybrid systems; specific synthesis using HAuBr₄ may vary.

Hybrid System TypeMatrix MaterialRole of Gold Complex (HAuBr₄)Key Properties/Applications
Nanoparticle-Polymer CompositeHydrogels (e.g., Agarose, Gelatin)Precursor for in situ synthesis of AuNPsBiomedical scaffolds, therapeutic delivery mdpi.com
Nanoparticle-Ceramic CompositeSilica (SiO₂)Precursor for AuNPs within mesoporous silicaCatalysis, sensing
Supramolecular Co-crystalOrganic Tectons (e.g., amides)Forms anionic component [AuBr₄]⁻ in a crystal latticeSelective metal separation, crystal engineering researchgate.net
Micellar NanoreactorsOxyethylated SurfactantsGold source for controlled AuNP synthesis in micellesProduction of monodisperse nanoparticles cambridge.org

Exploration of Novel Organic Transformations Facilitated by the Gold(III) Complex

The Gold(III) center in complexes like Gold(III) bromide hydrate hydrobromide is a powerful Lewis acid, capable of activating unsaturated carbon-carbon bonds (alkynes, alkenes, allenes) toward nucleophilic attack. softschools.comsoci.org This reactivity is the cornerstone of a vast array of gold-catalyzed organic transformations, which are prized for their efficiency, selectivity, and mild reaction conditions. researchgate.netnih.gov While much of the research in homogeneous gold catalysis employs various gold(I) and gold(III) complexes, Gold(III) bromide (AuBr₃) and its acidic form, HAuBr₄, are effective catalysts for several important reactions. softschools.comwikipedia.org

One significant application is in cycloaddition reactions. Gold(III) bromide has been shown to catalyze the Diels-Alder reaction between enynal units and carbonyls, facilitating the construction of complex cyclic architectures. wikipedia.org The gold catalyst activates the dienophile, lowering the energy barrier for the [4+2] cycloaddition to proceed.

Another key area is the catalysis of nucleophilic substitution reactions. The gold(III) complex serves as an excellent activating agent for propargylic alcohols. wikipedia.org By coordinating to the alkyne, the gold center enhances the leaving group ability of the hydroxyl group, facilitating its substitution by a wide range of nucleophiles. This methodology provides a direct route to functionalized alkynes, which are valuable building blocks in organic synthesis.

Furthermore, Gold(III) species are known to facilitate a variety of C-C and C-heteroatom bond-forming reactions. researchgate.net The high oxidation state of Au(III) allows it to participate in catalytic cycles that may involve oxidative addition and reductive elimination steps, a reactivity pattern less common for the softer Au(I) catalysts. nih.gov This opens avenues for cross-coupling reactions and other transformations that are central to modern synthetic chemistry. The unique reactivity of gold catalysts often provides orthogonal solutions to those offered by other transition metals like palladium or platinum.

The exploration of Gold(III) bromide hydrate hydrobromide and related species in catalysis continues to uncover novel transformations, expanding the toolkit available to synthetic chemists for the efficient and elegant construction of complex molecules.

Table 2: Selected Organic Transformations Catalyzed by Gold(III) Bromide Species

Reaction TypeSubstratesProduct TypeRole of Gold(III) Catalyst
Diels-Alder ReactionEnynal, Carbonyl compoundCyclic ethers/ketonesLewis acid activation of the dienophile wikipedia.org
Nucleophilic SubstitutionPropargylic alcohol, Nucleophile (e.g., amine, alcohol)Substituted alkynesActivation of the hydroxyl group as a leaving group wikipedia.org
Hydroamination/HydrationAlkynes, Amines/WaterImines/Ketonesπ-acid activation of the alkyne for nucleophilic attack soci.org
AllylationAryl boronic acid, Allyl bromideAllylareneFacilitates transmetallation and reductive elimination nih.gov

Advanced Analytical Methodologies for Gold Iii Bromide Hydrate Hydrobromide and Its Speciation

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic methods are indispensable for separating the various gold species that can coexist in solution. The choice of technique depends on the specific analytical goal, from separating distinct gold complexes to quantifying associated anions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the speciation of gold complexes in aqueous solutions. A reversed-phase ion-pairing HPLC method coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has been successfully developed for the separation and determination of aqueous gold(III)–bromo-hydroxyl species, among others. acs.orgnih.govresearchgate.net This approach allows for the direct identification of the oxidation state and complexation of gold. acs.orgresearchgate.net

The separation mechanism in this method relies on the interaction of the gold complexes with a stationary phase, such as a C18 column, while a carefully optimized mobile phase facilitates their elution. daneshyari.comresearchgate.net The coupling with ICP-MS provides highly sensitive and element-specific detection, enabling the quantification of individual gold species at trace levels. researchgate.netresearchgate.net Research has demonstrated detection limits for various gold species, including bromo-complexes, ranging from 0.05 to 0.30 µg L⁻¹. acs.orgnih.govresearchgate.net The successful application of this method has provided direct evidence for the existence and stability of Au(III)-complexes in various aqueous environments. acs.orgnih.gov

Table 1: HPLC-ICP-MS Parameters for Gold Speciation Analysis

ParameterConditionReference
Technique Reversed-phase ion-pairing HPLC-ICP-MS acs.orgresearchgate.net
Stationary Phase C18 Column (e.g., Nucleosil) daneshyari.com
Analytes Aqueous gold(III)–bromo-hydroxyl complexes acs.orgnih.gov
Detection Limits 0.05 to 0.30 µg L⁻¹ acs.orgnih.govresearchgate.net

Ion chromatography (IC) is an ideal and widely used method for the analysis of halides, such as bromide and chloride, as well as other inorganic anions. thermofisher.com In the context of Gold(III) bromide hydrate (B1144303) hydrobromide, IC is employed to quantify the concentration of free bromide ions and to detect and quantify other potential anionic impurities in the sample. This technique offers significant improvements in speed and accuracy compared to traditional wet chemical methods. thermofisher.com

The method involves the separation of anions on a specialized ion-exchange column. A suppressor is typically used to reduce the background conductivity of the eluent, which enhances the signal of the analyte ions being measured by a conductivity detector. thermofisher.com This allows for the simultaneous resolution and quantification of multiple common inorganic anions, such as fluoride, chloride, and bromide, in a single analytical run. thermofisher.com

Electrochemical Methods for Redox Potential and Complex Stability Determination

Electrochemical techniques are fundamental for probing the redox activity and stability of gold(III) bromide complexes in solution. They provide direct insight into the electron transfer processes and the thermodynamic properties of the coordination complexes.

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of gold(III) complexes. rsc.orgrsc.orgscirp.org By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which oxidation and reduction events occur. scirp.org For gold(III) bromo complexes, CV can demonstrate the two-electron redox process corresponding to the Au(III)/Au(I) couple. rsc.orgrsc.org

Studies on related gold(III) halide complexes show that the halide ion can add to the gold(III) species and subsequently dissociate upon reduction back to the gold(I) state. rsc.orgrsc.org The shape and peak positions of the voltammogram provide information on the electrochemical reversibility of the redox couple and the stability of the resulting complexes. rsc.org The peak-to-peak separation in a cyclic voltammogram can indicate the number of electrons involved in the redox process. rsc.org For example, a separation near 37 mV is indicative of a two-electron couple. rsc.org

Table 2: Example Cyclic Voltammetry Data for Gold Complexes

Complex TypeRedox ProcessE½ (V vs. SCE)Peak-to-Peak Separation (mV)Reference
Gold(I/III) bis(diphenylphosphine)Au(I)/Au(III)0.458 - 0.75230 - 37 rsc.orgrsc.org
Gold(III) ChlorideAu(III)/Au(0)Dependent on conditionsN/A scirp.org
SCE: Saturated Calomel Electrode

Potentiometric titration is a highly accurate method for determining the concentration of gold(III) in solution, which can be adapted to study complex stability. researchgate.netd-nb.info The technique involves monitoring the potential of an indicator electrode as a titrant is added. The endpoint, identified by a sharp change in potential, corresponds to the stoichiometric point of the reaction. d-nb.info

For gold(III) species, titrations are often based on the reduction of Au(III) with a reducing agent like iodide or the precipitation of the tetrachloroaurate(III) or tetrabromoaurate(III) anion with a suitable cationic titrant. d-nb.inforesearchgate.netdocumentsdelivered.com While primarily a quantitative method, the titration curve's shape and the potential shifts throughout the titration can be mathematically analyzed to determine the stability constants of the complexes present in solution. By performing titrations under varying conditions (e.g., different pH values), protonation constants of aqua- or hydroxo-ligands can also be elucidated.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, offer a powerful approach for the analysis of complex chemical mixtures. ijpsjournal.comchromatographytoday.comasdlib.org This combination leverages the strengths of each individual technique to provide a more comprehensive characterization than either could achieve alone. asdlib.orgijarnd.com

A prime example relevant to Gold(III) bromide speciation is the coupling of High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). researchgate.netchemijournal.com In this arrangement, HPLC first separates the different gold(III)-bromo, -hydroxyl, and mixed-ligand complexes based on their physicochemical properties. acs.orgchromatographytoday.com The eluent from the HPLC column is then introduced directly into the ICP-MS system. ijarnd.com The ICP-MS serves as a highly sensitive and element-specific detector, capable of identifying and quantifying the gold in each separated fraction, even at very low concentrations. researchgate.netasdlib.org This powerful combination allows for the unambiguous identification and quantification of different gold species, providing detailed insight into the complex equilibria of Gold(III) bromide hydrate hydrobromide in solution. acs.orgnih.gov

HPLC-ICP-MS for Elemental Speciation

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a premier technique for the elemental speciation of gold. spectroscopyonline.com It combines the robust separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. spectroscopyonline.com This method allows for the quantification of different gold species in a sample, such as distinguishing between Au(I) and Au(III) complexes. nih.govresearchgate.net

In the context of Gold(III) bromide solutions, HPLC is used to separate various gold-bromo and gold-bromo-hydroxyl species based on their interaction with a stationary phase. acs.org A common approach is reversed-phase ion-pairing chromatography. nih.gov As the separated species elute from the HPLC column, they are introduced into the ICP-MS system. The high-temperature plasma atomizes and ionizes all gold-containing molecules, and the mass spectrometer then detects the gold ions, providing highly sensitive, element-specific quantification of each separated species. spectroscopyonline.com

Research has demonstrated the successful application of a reversed-phase ion-pairing HPLC-ICP-MS method for the separation and determination of aqueous gold(III)–bromo-hydroxyl species, among others. nih.govacs.org This analytical approach is crucial for understanding the behavior and stability of gold complexes in various aqueous environments. acs.org The technique is capable of achieving very low detection limits, making it suitable for environmental and geochemical studies where gold concentrations are minimal. researchgate.net

Table 1: Example Parameters for HPLC-ICP-MS Analysis of Gold Speciation

Parameter Specification Purpose
HPLC System Reversed-phase ion-pairing Separation of anionic gold complexes.
Stationary Phase C18 column Provides a non-polar surface for separation.
Mobile Phase Methanol/Water gradient with ion-pairing agent (e.g., TBAH) Elutes and separates different gold species.
Flow Rate 0.5 - 1.0 mL/min Controls the retention time and separation efficiency.
**ICP-MS System Quadrupole or Sector Field Mass separation and detection of gold ions.
Monitored Isotope ¹⁹⁷Au Provides specific detection of gold.

| Detection Limit | 0.05 - 0.30 µg L⁻¹ | Ensures high sensitivity for trace-level analysis. nih.govacs.org |

LC-ESI-MS for Identification of Solution-Phase Species

While HPLC-ICP-MS provides quantitative information about elemental distribution among separated species, it does not offer structural information about the molecules themselves because the ICP source destroys the molecular structure. researchgate.net To identify the precise molecular nature of the solution-phase species of Gold(III) bromide, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is employed.

Electrospray ionization is a soft ionization technique that transfers intact molecular ions from the solution phase to the gas phase with minimal fragmentation. nih.gov This allows the mass spectrometer to measure the mass-to-charge ratio (m/z) of the intact gold complexes as they elute from the LC column. By analyzing the resulting mass spectra, researchers can identify the specific species present in the solution, such as [AuBr₄]⁻, partially hydrolyzed species like [AuBr₃(OH)]⁻, or other complexes. rsc.org

The combination of retention time from the LC and the mass-to-charge ratio from the ESI-MS provides a high degree of confidence in the identification of each compound. researchgate.net This methodology is invaluable for studying the reactivity and stability of Gold(III) bromide in solution, for example, by monitoring the formation of different dithiocarbamate (B8719985) complexes synthesized from AuBr₃. rsc.org ESI-MS is a powerful tool for analyzing the reactions of gold compounds and characterizing the resulting adducts, providing a detailed picture of the speciation in solution. nih.gov

Table 2: Potential Solution-Phase Species of Gold(III) Bromide and Their Theoretical m/z

Compound Name Chemical Formula Charge (z) Theoretical Mass-to-Charge Ratio (m/z)
Tetrabromoaurate(III) [AuBr₄]⁻ -1 516.6
Tribromohydroxoaurate(III) [AuBr₃(OH)]⁻ -1 453.7
Dibromodihydroxoaurate(III) [AuBr₂(OH)₂]⁻ -1 390.8

Future Research Directions and Emerging Opportunities in Gold Iii Bromide Hydrate Hydrobromide Chemistry

Design and Synthesis of Tailored Gold(III) Bromide Hydrate (B1144303) Analogues

The future of Gold(III) bromide chemistry is intrinsically linked to the ability to design and synthesize analogues with precisely controlled properties. While Gold(III) bromide itself is a potent catalyst, its efficacy, stability, and solubility can be dramatically enhanced by modifying its coordination sphere. Future research will increasingly focus on the rational design of ligands to create tailored Gold(III) bromide complexes.

A significant area of development is the synthesis of complexes with hemilabile (P^N) ligands, which are structurally and electronically tunable. chemrxiv.org These ligands can stabilize the gold(III) center while allowing for the necessary reactivity, a crucial balance for efficient catalysis. chemrxiv.org Research into cyclometalated ligands, such as (P,C) and (C^S) scaffolds, is also expanding. unipd.itnih.gov These ligands form highly stable complexes, which can prevent the facile reduction of Au(III) to catalytically inactive Au(0) and provide a robust platform for developing novel antibacterial agents and catalysts. nih.govnih.gov

The synthesis of these tailored analogues often involves strategic precursor selection and reaction control. Halide exchange reactions, where a gold(III) chloride precursor is treated with a bromide source in a controlled solvent system like anhydrous dichloromethane, represent a fundamental approach to accessing the desired bromide complexes. Future work will likely explore more sophisticated synthetic routes, including the oxidative addition of carbon-carbon bonds to Au(I) precursors to generate stable Au(III) catalysts in situ. nih.gov This strategy avoids the use of harsh oxidants and expands the functional group tolerance of the resulting catalytic systems. nih.gov

Table 1: Emerging Classes of Tailored Gold(III) Bromide Analogues
Analogue ClassKey Ligand FeaturesTargeted PropertiesPotential Research Focus
(P^N)-Ligand ComplexesHemilabile phosphorus and nitrogen donorsEnhanced stability, tunable electronics, promotion of redox cyclesOptimization for specific cross-coupling reactions; DFT-guided ligand modification chemrxiv.org
(P,C)-Cyclometalated ComplexesStrong sigma-donating P,C-chelating ligandsHigh stability against reduction, unlocking novel catalytic pathwaysApplication in complex hydroarylation and intramolecular reactions unipd.it
N-Heterocyclic Carbene (NHC) ComplexesStrong σ-donating carbene ligandsRobustness, resistance to air and moisture, tunable steric and electronic propertiesDevelopment of chiral NHC-Au(III) bromide complexes for asymmetric catalysis
(C^S)-Cyclometalated ComplexesChelating carbon and sulfur donorsUnique reactivity, potential for biological applicationsExploration as antibacterial agents targeting thiol-containing proteins nih.gov

Development of Advanced In Situ Characterization Techniques for Reactive Intermediates

A significant barrier to fully understanding and optimizing Gold(III) bromide-catalyzed reactions is the transient and often elusive nature of the reactive intermediates. While traditional methods like NMR spectroscopy and mass spectrometry provide snapshots of reaction pathways, future progress will depend on the development and application of advanced in situ characterization techniques that can monitor these species in real-time.

X-ray Absorption Spectroscopy (XAS) is a powerful emerging tool in this field. In situ XAS studies allow researchers to probe the electronic structure and coordination environment of the gold center as the reaction proceeds. acs.orgiaea.orgresearchgate.net This can provide definitive evidence for the oxidation state of gold (Au(III) vs. Au(I) vs. Au(0)) and the formation of key intermediates, helping to confirm or refute proposed mechanisms. acs.orgiaea.orgresearchgate.net Future opportunities lie in applying time-resolved XAS to capture the kinetics of intermediate formation and decay.

Combining spectroscopic techniques with mass spectrometry offers another promising avenue. For instance, coupling in situ monitoring with Electrospray Ionization-Mass Spectrometry (ESI-MS) can help identify and characterize key species, such as π-alkyne Au(III) intermediates and off-cycle σ-aryl complexes, directly from the reaction mixture. unipd.itnih.gov The development of specialized reaction cells compatible with multiple spectroscopic methods (e.g., NMR, IR, UV-Vis) will be crucial for obtaining a holistic view of the catalytic cycle.

Table 2: Advanced Characterization Techniques for Gold(III) Intermediates
TechniqueInformation ObtainedFuture Opportunities
In Situ X-ray Absorption Spectroscopy (XAS)Real-time oxidation state, coordination number, bond distancesTime-resolved studies to capture fast kinetics; application in flow chemistry setups acs.orgiaea.org
In Situ NMR SpectroscopyStructural information of species in solution, reaction kineticsHigh-pressure/high-temperature NMR to study reactions under non-standard conditions; diffusion-ordered spectroscopy (DOSY) to probe species aggregation
Electrospray Ionization-Mass Spectrometry (ESI-MS)Identification of cationic intermediates and catalyst resting statesCoupling with collision-induced dissociation (CID) to probe the structure of intermediates unipd.it
Combined Spectroscopic/Crystallographic AnalysisDefinitive structure of stable intermediates or catalyst resting statesTrapping and crystallizing transient species at low temperatures

Mechanistic Elucidation of Less Understood Catalytic Cycles

While significant strides have been made, the mechanisms of many Gold(III) bromide-catalyzed reactions remain only partially understood. Future research will focus on untangling more complex and less-conventional catalytic cycles, moving beyond simple π-activation to explore intricate redox processes and dual catalytic systems.

One area of intense investigation is the Au(I)/Au(III) redox cycle. chemrxiv.org While gold was traditionally considered reluctant to undergo redox changes, recent discoveries have shown that appropriately designed ligands can enable this pathway, opening the door to a wide range of cross-coupling reactions. chemrxiv.org However, the precise steps of oxidative addition and reductive elimination, and the factors that control their efficiency, are still subjects of debate and require further detailed experimental and computational study. researchgate.net

The role of counterions and additives is another poorly understood aspect. In many reactions, the choice of solvent or the presence of an acid can dramatically alter the catalytic outcome, yet their precise mechanistic role is often unclear. unipd.it Future studies will need to systematically investigate how these components interact with the gold center, potentially stabilizing intermediates, facilitating protonolysis, or participating directly in the catalytic cycle. unipd.it The investigation into divergent pathways, where Au(I) and Au(III) catalysts yield different products from the same substrate, will continue to provide valuable insights into the distinct activation modes available to gold in different oxidation states. smith.edu

Novel Applications in Sustainable Chemistry and Energy Conversion

The unique reactivity of Gold(III) bromide complexes positions them as promising candidates for addressing challenges in sustainable chemistry and energy conversion. A major emerging opportunity is in the field of photocatalysis. Gold complexes can absorb visible light and engage in energy transfer (EnT) or single-electron transfer (SET) processes, providing a green and energy-efficient method to drive chemical reactions. nju.edu.cn

Future research will explore the design of Gold(III) bromide-based photosensitizers. These catalysts could overcome the high energy barrier for the Au(I)/Au(III) transition using light energy instead of chemical oxidants, leading to more atom-economical and environmentally benign synthetic methods. nju.edu.cn Such photocatalytic systems could be applied to a variety of transformations, including C-H activation, cross-coupling reactions, and the synthesis of complex heterocycles under mild conditions. nju.edu.cnmdpi.com

In the context of energy conversion, gold-based materials are being investigated for applications such as CO oxidation and the production of solar fuels. nih.gov While much of this work has focused on heterogeneous gold nanoparticle catalysts, the principles can be extended to homogeneous Gold(III) bromide systems. There is an opportunity to develop molecular Gold(III) bromide catalysts for small molecule activation relevant to energy cycles, such as the reduction of CO2 or the oxidation of water, potentially integrated into artificial photosynthetic systems.

Computational Predictions Guiding Experimental Design and Discovery

The synergy between computational chemistry and experimental synthesis is set to become a defining feature of future research in Gold(III) bromide chemistry. Density Functional Theory (DFT) has evolved from a tool for rationalizing experimental outcomes to a powerful predictive engine for guiding catalyst design and discovering new reactions. researchgate.netnih.govfrontiersin.org

A key future direction is the in silico design of ligands. DFT calculations can predict how modifications to a ligand's electronic and steric properties will affect the stability and reactivity of the corresponding Gold(III) bromide complex. chemrxiv.org This allows researchers to screen vast libraries of potential ligands computationally, identifying the most promising candidates for synthesis and testing, thereby accelerating the discovery process. chemrxiv.org

Furthermore, computational studies are essential for mapping out complex reaction energy surfaces and identifying rate-determining steps. researchgate.netrsc.org This knowledge is crucial for understanding why certain catalytic cycles are inefficient and for proposing strategies to overcome these limitations, such as modifying the ligand, changing the solvent, or introducing an additive. As computational models become more accurate, they will increasingly be used to predict the feasibility of entirely new Gold(III) bromide-catalyzed transformations before they are ever attempted in the lab, opening up new frontiers in synthetic chemistry. rsc.orgresearchgate.net

Q & A

Advanced Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., teneligliptin vs. its des-bromo analog).
  • 2D-TLC : Use silica gel plates with chloroform:methanol:ammonia (90:9:1) to separate polar degradation products.
  • Cross-Validation : Compare results from multiple techniques (e.g., HPLC-PDA vs. LC-MS) to resolve discrepancies in peak identification .

How does hydration affect the reactivity of gold(III) tribromide in aqueous systems?

Basic Research Question
Hydration can lead to hydrolysis, forming Au(OH)₃ and HBr. To mitigate:

  • Controlled Solvent Systems : Use anhydrous solvents (e.g., dry DCM) for reactions.
  • Low-Temperature Storage : Store AuBr₃·xH₂O at −20°C in desiccators with silica gel.
  • pH Monitoring : Maintain reaction pH <3 to suppress hydroxide formation .

What methodologies ensure reproducibility in synthesizing gold(I)-bromide complexes for comparative studies?

Advanced Research Question

  • Stoichiometric Control : Use a 1:3 molar ratio of Au⁺ to Br⁻ in acetonitrile under nitrogen.
  • In Situ Characterization : Employ UV-vis spectroscopy (λmax ~300 nm for AuBr₂⁻) to track intermediate formation.
  • Column Chromatography : Purify complexes using neutral alumina columns with hexane:ethyl acetate (4:1) eluent .

How can researchers optimize gold(III) tribromide recovery in catalytic cycles?

Advanced Research Question

  • Ligand Design : Introduce stabilizing ligands (e.g., PPh₃) to prevent Au³⁺ reduction to Au⁰.
  • Flow Chemistry : Continuous flow systems reduce catalyst leaching and improve turnover number (TON).
  • Post-Reaction Analysis : Use ICP-MS to quantify Au recovery (>95% achievable with chelating resins) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.